NN'-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE
Description
NN'-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is a diamide compound characterized by a butanediamide backbone (C₄H₈N₂O₂) substituted with two 2-ethoxyphenyl groups. The ethoxy (-OCH₂CH₃) substituents at the ortho positions of the phenyl rings likely influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N,N'-bis(2-ethoxyphenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-25-17-11-7-5-9-15(17)21-19(23)13-14-20(24)22-16-10-6-8-12-18(16)26-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPWFGYWNROSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE typically involves the reaction of 2-ethoxyphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from the reactions of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is studied for its potential interactions with biomolecules. It can be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of NN’-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with NN'-BIS(2-ETHOXYPHENYL)BUTANEDIAMIDE:
| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Butanediamide | 2-ethoxyphenyl | ~356.4 (estimated) | Not reported (research focus) |
| 1,3-Bis(2-ethoxyphenyl) triazene (Compound C) | Triazene | 2-ethoxyphenyl | 297.3 | Pharmaceutical intermediates |
| Benzathine benzylpenicillin | Ethylenediamine | Benzyl, penicillin salt | 909.1 | Antibiotic formulation |
Key Observations :
- Backbone Differences : The butanediamide backbone may confer greater conformational flexibility compared to the rigid triazene (Compound C) or the ethylenediamine in benzathine benzylpenicillin. This flexibility could enhance binding affinity in biological systems or alter crystallization behavior .
- Substituent Effects: The 2-ethoxyphenyl groups in both this compound and Compound C likely improve lipid solubility compared to unsubstituted analogs.
Pharmacological and Industrial Relevance
- Compound C : As a triazene derivative, it may serve as a precursor for anticancer agents (similar to temozolomide, the reference drug in its study). The ethoxy group could modulate metabolic stability .
- Benzathine benzylpenicillin : A long-acting antibiotic, demonstrating how diamines can stabilize active pharmaceutical ingredients. The butanediamide analog might similarly enhance drug delivery if paired with bioactive moieties .
- This compound: Potential applications in polymer chemistry (as a monomer) or as a ligand in coordination chemistry, though empirical data are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
